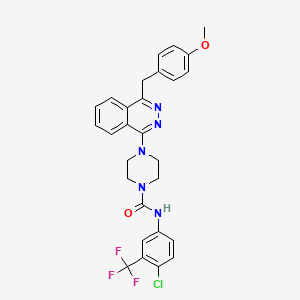
Cdk1-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk1-IN-3 is a small molecule inhibitor that targets cyclin-dependent kinase 1 (CDK1). Cyclin-dependent kinase 1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in the transition from the G2 phase to mitosis. Inhibition of cyclin-dependent kinase 1 has been explored as a therapeutic strategy for various cancers due to its role in promoting cell proliferation and tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of cyclin-dependent kinase 1 inhibitors as starting materials, followed by various chemical transformations such as alkylation, acylation, and cyclization reactions. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to ensure the compound meets the required specifications for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Cdk1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .
Aplicaciones Científicas De Investigación
Cdk1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 1 in various chemical reactions and pathways.
Biology: Employed in cell biology research to investigate the effects of cyclin-dependent kinase 1 inhibition on cell cycle progression and cellular functions.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinase 1 and suppress tumor growth.
Mecanismo De Acción
Cdk1-IN-3 exerts its effects by binding to the active site of cyclin-dependent kinase 1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates that are essential for cell cycle progression. As a result, cells are arrested in the G2 phase, preventing them from entering mitosis. The molecular targets and pathways involved include the cyclin-dependent kinase 1-cyclin B1 complex and various cell cycle regulatory proteins .
Comparación Con Compuestos Similares
Similar Compounds
Dinaciclib: A potent inhibitor of cyclin-dependent kinase 1, 2, 5, and 9, used in cancer therapy.
Roscovitine: A selective inhibitor of cyclin-dependent kinase 1, 2, and 5, with applications in cancer and neurodegenerative diseases.
Uniqueness
Cdk1-IN-3 is unique in its high selectivity for cyclin-dependent kinase 1 compared to other cyclin-dependent kinase inhibitors. This selectivity allows for more targeted inhibition of cyclin-dependent kinase 1 activity, reducing off-target effects and improving therapeutic outcomes in cancer treatment .
Propiedades
Fórmula molecular |
C28H25ClF3N5O2 |
|---|---|
Peso molecular |
556.0 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[4-[(4-methoxyphenyl)methyl]phthalazin-1-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C28H25ClF3N5O2/c1-39-20-9-6-18(7-10-20)16-25-21-4-2-3-5-22(21)26(35-34-25)36-12-14-37(15-13-36)27(38)33-19-8-11-24(29)23(17-19)28(30,31)32/h2-11,17H,12-16H2,1H3,(H,33,38) |
Clave InChI |
JJPAZEYTVSKMAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



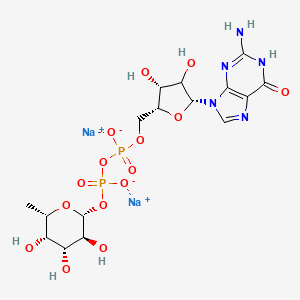
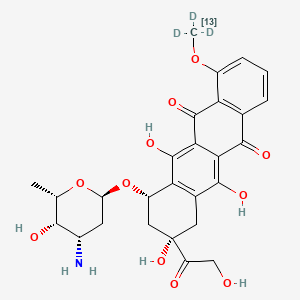
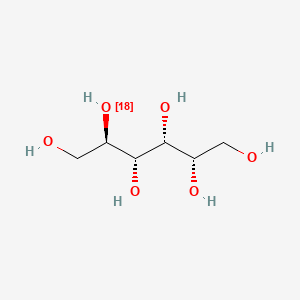

![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
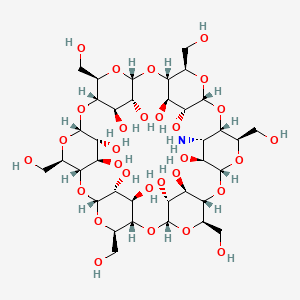
![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
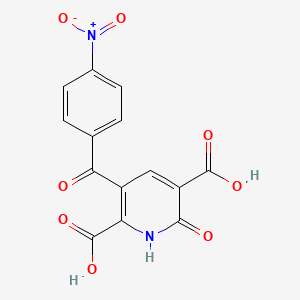
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)


